1-(4-Chlorophenyl)-3-[1-ethoxy-2-(1,2,4-triazol-1-YL)ethylidene]urea
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Overview
Description
1-(4-Chlorophenyl)-3-[1-ethoxy-2-(1,2,4-triazol-1-yl)ethylidene]urea is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a chlorophenyl group, an ethoxy group, and a triazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[1-ethoxy-2-(1,2,4-triazol-1-yl)ethylidene]urea typically involves the reaction of 4-chloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with 1,2,4-triazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-[1-ethoxy-2-(1,2,4-triazol-1-yl)ethylidene]urea undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted ureas with different functional groups.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[1-ethoxy-2-(1,2,4-triazol-1-yl)ethylidene]urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[1-ethoxy-2-(1,2,4-triazol-1-yl)ethylidene]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-[1-methoxy-2-(1,2,4-triazol-1-yl)ethylidene]urea
- 1-(4-Chlorophenyl)-3-[1-ethoxy-2-(1,2,3-triazol-1-yl)ethylidene]urea
- 1-(4-Chlorophenyl)-3-[1-ethoxy-2-(1,2,4-triazol-1-yl)propylidene]urea
Uniqueness
1-(4-Chlorophenyl)-3-[1-ethoxy-2-(1,2,4-triazol-1-yl)ethylidene]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the triazole ring, in particular, enhances its versatility and potential for various applications compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H14ClN5O2 |
---|---|
Molecular Weight |
307.73 g/mol |
IUPAC Name |
ethyl N-[(4-chlorophenyl)carbamoyl]-2-(1,2,4-triazol-1-yl)ethanimidate |
InChI |
InChI=1S/C13H14ClN5O2/c1-2-21-12(7-19-9-15-8-16-19)18-13(20)17-11-5-3-10(14)4-6-11/h3-6,8-9H,2,7H2,1H3,(H,17,20) |
InChI Key |
LJSUKRBTOGQYLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC(=O)NC1=CC=C(C=C1)Cl)CN2C=NC=N2 |
Origin of Product |
United States |
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